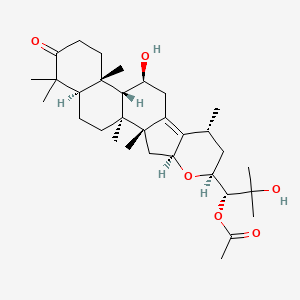

Alisol F 24-acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(1R)-2-hydroxy-1-[(1S,2R,4S,6S,8R,12S,13S,14S,19R)-12-hydroxy-1,2,8,14,18,18-hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-6-yl]-2-methylpropyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O6/c1-17-14-21(27(29(5,6)36)37-18(2)33)38-22-16-32(9)19(25(17)22)15-20(34)26-30(7)12-11-24(35)28(3,4)23(30)10-13-31(26,32)8/h17,20-23,26-27,34,36H,10-16H2,1-9H3/t17-,20+,21+,22+,23+,26+,27-,30+,31+,32+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWYQAKZMXFEFB-XKFNBYHKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC2C1=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)O)C(C(C)(C)O)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](O[C@@H]2C1=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(C2)C)C)(C)C)C)O)[C@H](C(C)(C)O)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Alisol F 24-acetate: A Protostane Triterpenoid from Alisma orientale with Diverse Biological Activities

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Phytochemical Landscape of Alisma orientale and the Emergence of Alisol F 24-acetate

Alisma orientale (Sam.) Juzep., a perennial marsh plant, has been a cornerstone of traditional Chinese medicine for centuries, where its dried rhizome, known as "Ze Xie," is used to treat a variety of ailments related to fluid metabolism and inflammation.[1] The therapeutic efficacy of Alisma orientale is attributed to its rich and complex phytochemical profile, which is dominated by a class of tetracyclic triterpenoids with a protostane skeleton.[1] Among these, this compound has emerged as a compound of significant scientific interest due to its broad spectrum of biological activities. This technical guide provides a comprehensive overview of the known biological functions of this compound, delving into its mechanisms of action, and presenting detailed experimental protocols for its investigation. The information is curated to support researchers and drug development professionals in exploring the therapeutic potential of this promising natural product.

This compound is a triterpenoid that can be isolated from the rhizomes of Alisma orientalis.[2] It has demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and metabolic regulatory activities.[3]

Core Biological Activities and Underlying Mechanisms

This compound exerts its biological effects through multiple mechanisms, often involving the modulation of key signaling pathways. This section will explore its principal activities, the molecular pathways it influences, and the experimental evidence supporting these claims.

Anti-inflammatory and Antioxidant Activity: Targeting the KEAP1/NRF2 Axis

A growing body of evidence highlights the potent anti-inflammatory and antioxidant properties of this compound.[3] A key mechanism underlying these effects is its ability to modulate the Kelch-like ECH-associated protein 1 (KEAP1)/Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[3]

Under normal physiological conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, KEAP1, which facilitates its ubiquitination and subsequent proteasomal degradation.[4] In the presence of oxidative or electrophilic stress, the conformation of KEAP1 is altered, leading to the dissociation and nuclear translocation of NRF2.[4] In the nucleus, NRF2 binds to the antioxidant response element (ARE) in the promoter regions of a battery of cytoprotective genes, including antioxidant enzymes and anti-inflammatory mediators.[4]

This compound has been shown to activate this protective pathway, leading to the enhanced expression of downstream targets of NRF2, thereby mitigating oxidative damage and inflammation.[3] This activity is particularly relevant in the context of inflammatory diseases and conditions characterized by oxidative stress.

Experimental Workflow: Investigating the Anti-inflammatory Effects of this compound

Caption: Workflow for evaluating the anti-inflammatory activity of this compound.

Detailed Protocol: In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

-

Cell Culture: Culture RAW264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells in 96-well plates (for viability and nitric oxide assays) or 6-well plates (for protein and RNA analysis) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

-

Nitric Oxide (NO) Measurement: After incubation, collect the cell culture supernatant. Determine the NO concentration using the Griess reagent, which measures the accumulation of nitrite, a stable metabolite of NO.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the culture supernatant using commercially available ELISA kits.

-

Western Blot Analysis: Lyse the cells to extract total protein. Perform nuclear and cytoplasmic fractionation to analyze the translocation of NRF2. Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., phospho-NF-κB, phospho-IκBα, KEAP1, NRF2, and a loading control like β-actin or Lamin B1 for nuclear fractions). Visualize the protein bands using a chemiluminescence detection system.

Metabolic Regulation: Amelioration of Metabolic Dysfunction-Associated Steatohepatitis (MASH)

This compound has shown significant promise in the management of metabolic disorders, particularly Metabolic Dysfunction-Associated Steatohepatitis (MASH), a progressive form of non-alcoholic fatty liver disease (NAFLD).[3] Its therapeutic effects in this context are multifaceted, involving the modulation of lipid metabolism, inflammation, and oxidative stress.

Studies have demonstrated that this compound can attenuate hepatic steatosis, reduce inflammation, and prevent fibrosis in animal models of MASH.[3] The underlying mechanisms involve the regulation of macrophage polarization, suppression of pyroptosis (a form of pro-inflammatory programmed cell death), and reduction of oxidative stress, again highlighting the importance of the KEAP1/NRF2 pathway.[3][5]

Signaling Pathway: this compound in MASH

Caption: Proposed mechanism of this compound in ameliorating MASH.

Detailed Protocol: Methionine-Choline-Deficient (MCD) Diet-Induced MASH Mouse Model

-

Animal Model: Use male C57BL/6 mice (6-8 weeks old).

-

Acclimatization: Acclimatize the mice for at least one week with free access to a standard chow diet and water.

-

Diet Induction: Induce MASH by feeding the mice a methionine- and choline-deficient (MCD) diet for 4-8 weeks. A control group should be fed a standard chow diet.[6][7]

-

Treatment: Administer this compound (e.g., 10, 20, 30 mg/kg) daily via oral gavage for the duration of the MCD diet feeding.[5] The vehicle control group should receive the same volume of the vehicle.

-

Monitoring: Monitor the body weight and food intake of the mice regularly.

-

Sample Collection: At the end of the experimental period, euthanize the mice and collect blood and liver tissue.[3]

-

Serum Analysis: Analyze the serum for levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides (TG), and total cholesterol (TC) using commercially available kits.[3]

-

Histopathology: Fix a portion of the liver tissue in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and hepatocyte ballooning. Use Sirius Red or Masson's trichrome staining to evaluate liver fibrosis.[5]

-

Gene and Protein Expression Analysis: Snap-freeze a portion of the liver tissue in liquid nitrogen for subsequent RNA and protein extraction. Analyze the expression of genes and proteins related to inflammation (e.g., TNF-α, IL-1β), fibrosis (e.g., α-SMA, Collagen I), and the KEAP1/NRF2 pathway by qRT-PCR and Western blotting.[5]

Anti-cancer Activity: Pro-apoptotic Effects and Reversal of Multidrug Resistance

This compound has demonstrated promising anti-cancer properties, including the induction of apoptosis and the ability to overcome multidrug resistance in cancer cells.[8]

Pro-apoptotic Activity: this compound can induce programmed cell death in various cancer cell lines. The precise mechanisms are still under investigation but may involve the modulation of key apoptotic regulators.

Reversal of Multidrug Resistance (MDR): A significant challenge in cancer chemotherapy is the development of MDR, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells. This compound has been shown to inhibit the function of P-gp, thereby increasing the intracellular accumulation and enhancing the cytotoxicity of conventional anticancer drugs in resistant cancer cells.[8]

Quantitative Data on the Biological Activities of this compound and Related Compounds

| Compound | Biological Activity | Cell Line/Model | Key Findings | Reference |

| This compound | Anti-HBV | HepG2 2.2.15 | IC50 for HBsAg secretion: 7.7 µM; IC50 for HBeAg secretion: 5.1 µM | [2][9] |

| This compound | Reversal of MDR | MCF-7/DOX | Dose-dependently increases doxorubicin accumulation and enhances chemosensitivity. | [8] |

| This compound | Anti-MASH | MCD diet-induced mice | Daily oral gavage of 10, 20, and 30 mg/kg attenuated liver pathology, lipid accumulation, inflammation, and fibrosis. | [5] |

| Alisol A 24-acetate | Anti-NASH | MCD diet-induced mice | Daily intragastric administration of 15, 30, and 60 mg/kg ameliorated NASH. | [6] |

| Alisol A 24-acetate | Anti-inflammatory | IL-1β-induced chondrocytes | No significant cytotoxicity at 2.5, 5, 10, and 20 µM. | [10] |

Detailed Protocol: In Vitro Apoptosis Assay in MDA-MB-231 Human Breast Cancer Cells

-

Cell Culture: Culture MDA-MB-231 cells in a suitable medium, such as DMEM with 10% FBS.

-

Treatment: Seed the cells in 6-well plates and treat them with varying concentrations of this compound for 24-48 hours.

-

Annexin V/Propidium Iodide (PI) Staining: Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Western Blot for Apoptotic Markers: Analyze the expression of key apoptotic proteins such as cleaved caspase-3, cleaved PARP, and members of the Bcl-2 family (e.g., Bcl-2, Bax) in cell lysates by Western blotting to confirm the induction of apoptosis.[11]

Isolation and Purification of this compound from Alisma orientale

The isolation of this compound from its natural source is a critical first step for its pharmacological investigation. A general workflow is outlined below.

Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

Protocol Outline: Extraction and Isolation

-

Extraction: The dried and powdered rhizomes of Alisma orientale are extracted with a suitable solvent, such as 80% ethanol, typically with heating to enhance extraction efficiency.[12]

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent partitioning to separate compounds based on their polarity. For instance, partitioning with ethyl acetate can enrich the triterpenoid fraction.

-

Chromatography: The enriched fraction is subjected to a series of chromatographic techniques for purification. This often involves initial separation on a silica gel column, followed by further purification using methods like preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

-

Structural Confirmation: The identity and purity of the isolated compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[13]

Future Directions and Conclusion

This compound, a prominent triterpenoid from Alisma orientale, exhibits a compelling array of biological activities that warrant further investigation for its therapeutic potential. Its demonstrated anti-inflammatory, antioxidant, metabolic regulatory, and anti-cancer effects, often mediated through the modulation of key signaling pathways like KEAP1/NRF2, position it as a promising lead compound for drug development.

Future research should focus on:

-

Elucidating detailed molecular targets: While its effects on signaling pathways are being uncovered, the direct molecular binding partners of this compound remain to be fully identified.

-

Pharmacokinetic and toxicological studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to evaluate its drug-like properties and safety profile.

-

In vivo efficacy in diverse disease models: Further validation of its therapeutic effects in a wider range of preclinical animal models is crucial to build a strong case for its clinical translation.

-

Structure-activity relationship (SAR) studies: Synthesis and biological evaluation of analogs of this compound could lead to the discovery of derivatives with enhanced potency and improved pharmacological properties.

References

-

Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo. (2017). PubMed. Available at: [Link]

-

Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux. (2016). Semantic Scholar. Available at: [Link]

-

Exploring the mechanism of Alisma orientale for the treatment of pregnancy induced hypertension and potential hepato-nephrotoxicity by using network pharmacology, network toxicology, molecular docking, and molecular dynamics simulation. (2022). PubMed Central. Available at: [Link]

-

This compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis. (2026). PubMed Central. Available at: [Link]

-

Alisol A 24-acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway. (2023). National Institutes of Health. Available at: [Link]

-

The Protective Effects of Alisol A 24-Acetate from Alisma canaliculatum on Ovariectomy Induced Bone Loss in Vivo. (2016). ResearchGate. Available at: [Link]

-

Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury. (2023). Arabian Journal of Chemistry. Available at: [Link]

-

Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells. (2017). PubMed. Available at: [Link]

-

This compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis. (2026). ResearchGate. Available at: [Link]

-

This compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis. (2026). PubMed. Available at: [Link]

-

Alisol A 24-acetate ameliorates nonalcoholic steatohepatitis by inhibiting oxidative stress and stimulating autophagy through the AMPK/mTOR pathway. (2018). PubMed. Available at: [Link]

-

Additional file 1 of this compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis. (2026). Springer Nature. Available at: [Link]

-

Alisol A Suppresses Proliferation, Migration, and Invasion in Human Breast Cancer MDA-MB-231 Cells. (2017). MDPI. Available at: [Link]

-

Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway. (2019). PubMed Central. Available at: [Link]

-

This compound. (n.d.). PubChem. Available at: [Link]

-

Alisol A 24-Acetate Prevents Hepatic Steatosis and Metabolic Disorders in HepG2 Cells. (2016). Karger. Available at: [Link]

-

The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. (2019). MDPI. Available at: [Link]

-

Mechanism of activation of KEAP1-NRF2-ARE pathway by α,β-unsaturated... (n.d.). ResearchGate. Available at: [Link]

-

Progress in the Study of Animal Models of Metabolic Dysfunction-Associated Steatotic Liver Disease. (2024). MDPI. Available at: [Link]

-

Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis. (2021). PubMed Central. Available at: [Link]

Sources

- 1. Exploring the mechanism of Alisma orientale for the treatment of pregnancy induced hypertension and potential hepato-nephrotoxicity by using network pharmacology, network toxicology, molecular docking and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Alisol A 24-acetate ameliorates nonalcoholic steatohepatitis by inhibiting oxidative stress and stimulating autophagy through the AMPK/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. This compound | 443683-76-9 [chemicalbook.com]

- 10. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. This compound | C32H50O6 | CID 5317294 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comparative Pharmacological Profiling: Alisol F 24-acetate vs. Alisol A 24-acetate

Content Type: Technical Reference Guide Audience: Senior Researchers, Drug Development Scientists, Pharmacologists Version: 1.0[1]

Executive Summary

Alisol F 24-acetate (ALI) and Alisol A 24-acetate (24A) are bioactive protostane-type triterpenes isolated from the rhizomes of Alisma orientale (Rhizoma Alismatis).[1] While they share a biosynthetic origin and a tetracyclic protostane core, their pharmacological trajectories diverge significantly due to specific structural functionalities.

Alisol A 24-acetate functions primarily as a metabolic modulator , exerting potent hypolipidemic effects via the AMPK/mTOR axis.[1] However, it presents a biphasic safety profile: neuroprotective in ischemic models but nephrotoxic in renal tubular cells due to context-dependent PI3K/Akt inhibition.[1]

This compound is distinguished by its capacity for multidrug resistance (MDR) reversal (P-glycoprotein inhibition) and potent anti-inflammatory activity in metabolic dysfunction-associated steatohepatitis (MASH) via the KEAP1/NRF2 pathway.[1]

This guide delineates the structural, mechanistic, and pharmacokinetic distinctions between these two congeners to support lead optimization and experimental design.

Chemical & Structural Architecture[1][2]

The pharmacological divergence begins at the stereochemical level. Both compounds possess the protostane skeleton (C30), but side-chain modifications dictate their stability and target affinity.[1]

Structural Comparison[1][3][4]

| Feature | Alisol A 24-acetate (24A) | This compound (ALI) |

| Formula | C₃₂H₅₂O₆ | C₃₂H₅₀O₆ |

| Core Skeleton | Protostane (Tetracyclic) | Protostane with 11,12-epoxide functionality |

| Side Chain | Flexible; 24-acetate, 25-hydroxyl | Rigidified; often involves cyclic ether bridges |

| Stability | Unstable in solution. Prone to acyl migration (24-acetate | Stable. The epoxide/ether structure confers resistance to spontaneous acyl migration.[1] |

| Key Moiety | 23,24,25-triol functionality (acetylated at C24) | Epoxide ring (C11-C12) and C24-acetate |

Stability & Isomerization (Critical for Assay Design)

Researchers must account for the instability of Alisol A 24-acetate in protic solvents.[1] It undergoes rapid acyl migration to Alisol A 23-acetate and eventual deacetylation to Alisol A.[1]

Figure 1: Comparative Stability Profile. Alisol A 24-acetate requires aprotic solvents (DMSO) and low-temperature storage to prevent isomerization, whereas this compound exhibits superior structural stability.[1]

Pharmacodynamics: Mechanism of Action[2][5][6]

Alisol A 24-acetate: The Metabolic Regulator

Primary Target: AMP-activated protein kinase (AMPK).[1][2] Secondary Target: PI3K/Akt/mTOR (Context-dependent).

-

NAFLD/Lipid Metabolism: 24A activates AMPK

via CaMKK -

The "Double-Edged" Toxicity Profile:

-

Neuroprotection:[1][3][4][5] In ischemic stroke models, 24A activates PI3K/Akt, reducing neuronal apoptosis.[1][3]

-

Nephrotoxicity:[1] In renal proximal tubular cells (HK-2), 24A inhibits PI3K/Akt/mTOR, triggering excessive autophagy and subsequent apoptosis.[1] This tissue-specific dichotomy is a critical safety signal.

-

This compound: The Resistance Breaker & Anti-Inflammatory

Primary Target: P-glycoprotein (ABCB1) & KEAP1/NRF2 Complex.[1]

-

MDR Reversal: ALI is a potent inhibitor of P-glycoprotein (P-gp) efflux pumps.[1] It restores chemosensitivity in multidrug-resistant cancer cells (e.g., MCF-7/DOX) by increasing the intracellular accumulation of cytotoxic agents like doxorubicin.[1]

-

MASH (Anti-Pyroptosis): ALI disrupts the KEAP1-NRF2 interaction.[1] By binding KEAP1, it liberates NRF2, which translocates to the nucleus to induce antioxidant enzymes (HO-1, NQO1).[1] This suppresses ROS-driven NLRP3 inflammasome activation and macrophage pyroptosis.[1]

Figure 2: Divergent Signaling Pathways. Alisol A 24-acetate dominates in metabolic regulation (AMPK), while this compound specializes in transporter modulation (P-gp) and oxidative stress response (KEAP1).[1]

Quantitative Comparison

| Parameter | Alisol A 24-acetate | This compound |

| Primary Indication | NAFLD, Osteoarthritis | MASH, MDR Cancer, Hepatitis B |

| IC₅₀ / EC₅₀ | Lipid Lowering: ~10 µM (HepG2) | HBsAg Inhibition: 7.7 µMMDR Reversal: 5-20 µM |

| Transporter Effect | Substrate of P-gp (likely) | Inhibitor of P-gp (Potent) |

| Toxicity Marker | Nephrotoxic (HK-2 cells, >20 µM) | Low cytotoxicity in normal cells; sensitizes resistant cells |

| Key Pathway | CaMKK | KEAP1-NRF2-NLRP3 |

Experimental Protocols

Protocol: Evaluation of MDR Reversal (this compound)

Objective: Determine the efficacy of ALI in reversing Doxorubicin (DOX) resistance in MCF-7/DOX cells.[1]

-

Cell Culture: Culture MCF-7/DOX (resistant) and MCF-7 (sensitive) cells in RPMI-1640 + 10% FBS.

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment:

-

Incubation: Incubate for 48h at 37°C, 5% CO₂.

-

Viability Assay: Add MTT (0.5 mg/mL) for 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.[1]

-

Calculation: Calculate IC₅₀ of DOX in the presence/absence of ALI.

Protocol: Assessment of AMPK Activation (Alisol A 24-acetate)

Objective: Verify metabolic regulation via AMPK phosphorylation in HepG2 cells.[1]

-

Preparation: Dissolve Alisol A 24-acetate in DMSO immediately before use (avoid protic solvents like methanol for stock).[1]

-

Induction: Induce steatosis in HepG2 cells using 1 mM Free Fatty Acids (Oleate:Palmitate 2:1) for 24h.

-

Treatment: Treat cells with 24A (10, 20, 40 µM) for 24h.

-

Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Na₃VO₄, NaF).

-

Western Blot:

-

Self-Validation:

References

-

This compound attenuates metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis. Source:[1] Chinese Medicine (2026).[1] URL:[Link][1]

-

Alisol A 24-Acetate Prevents Hepatic Steatosis and Metabolic Disorders in HepG2 Cells. Source: Cellular Physiology and Biochemistry (2016). URL:[Link][1][2]

-

Neuroprotective effects of alisol A 24-acetate on cerebral ischaemia–reperfusion injury are mediated by regulating the PI3K/AKT pathway. Source:[1][3][7] Journal of Neuroinflammation (2022).[1][4][8] URL:[Link][1]

-

Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells. Source: Frontiers in Pharmacology (2017).[1] URL:[Link]

-

Stability and structure studies on alisol A 24-acetate. Source: Chemical and Pharmaceutical Bulletin. URL:[Link]

Sources

- 1. This compound | C32H50O6 | CID 5317294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alisol A 24-Acetate Prevents Hepatic Steatosis and Metabolic Disorders in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of alisol A 24-acetate on cerebral ischaemia-reperfusion injury are mediated by regulating the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of alisol A 24-acetate on cerebral ischaemia–reperfusion injury are mediated by regulating the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Alisol F 24-acetate: A Technical Guide on its Anti-Hepatitis B Virus Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth exploration of the antiviral activity of Alisol F 24-acetate against the Hepatitis B virus (HBV). Synthesizing current scientific literature, this document details the known mechanisms of action, presents robust experimental protocols for its evaluation, and offers insights for future research and development.

Introduction: The Therapeutic Potential of a Natural Triterpenoid

This compound is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale (澤瀉), a plant used in traditional medicine.[1] Scientific investigation has revealed its significant biological activities, including anti-inflammatory and antioxidant properties that are particularly relevant to liver pathologies.[2][3][4] Notably, this compound has demonstrated promising antiviral activity against the Hepatitis B virus, positioning it as a compound of interest in the search for novel anti-HBV therapeutics. This guide will dissect the available evidence and provide the technical framework for its continued investigation.

Known Antiviral Activity and Mechanism of Action

The primary anti-HBV activity of this compound identified to date is the dose-dependent inhibition of Hepatitis B virus surface antigen (HBsAg) and e-antigen (HBeAg) secretion from infected hepatocytes.[5][6]

Quantitative Data Summary:

| Compound | Target | Cell Line | IC50 | Reference |

| This compound | HBsAg Secretion | HepG2.2.15 | 7.7 µM | [5] |

| This compound | HBeAg Secretion | HepG2.2.15 | 5.1 µM | [5] |

While the precise molecular target of this compound within the HBV life cycle remains to be fully elucidated, the significant reduction in HBsAg and HBeAg secretion suggests an interference with the late stages of the viral life cycle, such as viral protein synthesis, maturation, or egress. It is important to note that current research has not yet provided direct evidence of this compound's effect on HBV DNA polymerase activity or the stability of covalently closed circular DNA (cccDNA).

The compound's known anti-inflammatory and antioxidant activities may also contribute to its therapeutic potential in the context of chronic hepatitis B, which is characterized by persistent liver inflammation and oxidative stress.[2][3][4]

Logical Relationship of Known Effects:

Caption: Logical flow of this compound's observed effects.

Experimental Protocols for In Vitro Evaluation

The following section provides detailed, step-by-step methodologies for the in vitro assessment of this compound's anti-HBV activity. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Cell Culture and Maintenance

The HepG2.2.15 cell line is a human hepatoblastoma cell line stably transfected with the HBV genome, leading to the constitutive production of infectious HBV virions and viral antigens. It is the standard model for screening anti-HBV compounds.

Protocol:

-

Cell Line: HepG2.2.15.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 (Geneticin).

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

Cytotoxicity Assessment (MTT Assay)

Prior to evaluating antiviral activity, it is crucial to determine the non-toxic concentration range of this compound on HepG2.2.15 cells. The MTT assay is a colorimetric assay that measures cell metabolic activity.

Protocol:

-

Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50).

Experimental Workflow for Cytotoxicity and Antiviral Assays:

Caption: Workflow for assessing cytotoxicity and antiviral activity.

Quantification of HBsAg and HBeAg (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying viral antigens in cell culture supernatants.

Protocol:

-

Cell Treatment: Seed HepG2.2.15 cells in a 24-well plate and treat with various non-toxic concentrations of this compound for 48-72 hours. Include a positive control (e.g., a known anti-HBV drug like Entecavir) and a vehicle control.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA Procedure: Use commercially available HBsAg and HBeAg ELISA kits. Follow the manufacturer's instructions, which typically involve:

-

Coating a 96-well plate with capture antibodies.

-

Adding standards, controls, and collected supernatants.

-

Incubating to allow antigen-antibody binding.

-

Washing to remove unbound substances.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that produces a colorimetric signal.

-

Stopping the reaction and measuring the absorbance.

-

-

Data Analysis: Generate a standard curve and calculate the concentration of HBsAg and HBeAg in each sample. Determine the 50% inhibitory concentration (IC50) for each antigen.

Quantification of Extracellular HBV DNA (qPCR)

Quantitative real-time PCR (qPCR) is used to measure the amount of HBV DNA in the cell culture supernatant, providing a direct measure of viral particle production.

Protocol:

-

DNA Extraction: Extract viral DNA from the collected supernatants using a commercial viral DNA extraction kit.

-

qPCR Reaction: Set up a qPCR reaction using HBV-specific primers and a probe. A common target is the S gene.

-

Forward Primer: (Example) 5'-CCT GCT GGT GGC TCC AGT TC-3'

-

Reverse Primer: (Example) 5'-GTT GCA GGC AAT CCT GAT G-3'

-

Probe: (Example) 5'-FAM-TCA GGC AAG GCA GGC CCC G-TAMRA-3'

-

-

Thermal Cycling: Perform qPCR using a real-time PCR system. A typical program includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

-

Data Analysis: Generate a standard curve using a plasmid containing the HBV genome of known concentration. Quantify the HBV DNA copies in each sample and calculate the IC50.

Future Directions and Considerations

The existing data on this compound's anti-HBV activity is promising but warrants further investigation to fully understand its therapeutic potential. Key areas for future research include:

-

Mechanism of Action Studies: Elucidating the precise molecular target of this compound is critical. This could involve studies on its effects on viral protein translation, assembly, and transport within the host cell.

-

cccDNA Studies: Investigating the effect of this compound on the stability and transcriptional activity of HBV cccDNA, the persistent form of the viral genome, is essential for determining its potential to achieve a functional cure.

-

In Vivo Efficacy: Evaluating the anti-HBV activity of this compound in animal models of HBV infection (e.g., humanized mice) is a necessary step towards clinical development.

-

Combination Therapy: Exploring the synergistic or additive effects of this compound with existing anti-HBV drugs, such as nucleos(t)ide analogs, could lead to more effective treatment regimens.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound can help identify more potent and specific inhibitors of HBV replication.

Conclusion

This compound is a naturally derived triterpenoid with demonstrated in vitro activity against the Hepatitis B virus, primarily through the inhibition of HBsAg and HBeAg secretion. While its precise mechanism of action requires further investigation, its multifaceted biological properties make it a compelling candidate for further drug development. The protocols outlined in this guide provide a robust framework for researchers to rigorously evaluate this compound and similar compounds, contributing to the ongoing search for novel and effective treatments for chronic Hepatitis B.

References

- Li, Y., et al. (2026). This compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis.

-

Dong, Z., et al. (2026). This compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis. PubMed. [Link]

-

ResearchGate. (2026). (PDF) this compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis. [Link]

-

Wang, Y., et al. (2022). Exploring the mechanism of Alisma orientale for the treatment of pregnancy induced hypertension and potential hepato-nephrotoxicity by using network pharmacology, network toxicology, molecular docking and molecular dynamics simulation. PubMed Central. [Link]

-

Zhang, X., et al. (2017). Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells. NIH. [Link]

- Espina, M., et al. (2022).

-

ResearchGate. (2026). (PDF) this compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis. [Link]

-

Li, J., et al. (2018). Naturally derived anti-hepatitis B virus agents and their mechanism of action. PubMed Central. [Link]

-

Zhang, X., et al. (2017). Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells. PubMed. [Link]

-

MedChemExpress. This compound | HBV Inhibitor (Chinese). [Link]

Sources

- 1. Inhibition of hepatitis B virus replication by interferon requires proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Naturally derived anti-hepatitis B virus agents and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust, Validated RP-HPLC Method for Purity Analysis of Alisol F 24-acetate

Abstract

This document details the systematic development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential related substances of Alisol F 24-acetate, a bioactive triterpenoid.[1][2] The method was developed to provide a reliable and robust quality control tool for researchers and drug development professionals. The final optimized method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, monitored at 210 nm. The method was successfully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[3][4]

Introduction

This compound is a protostane-type triterpenoid isolated from the rhizomes of Alisma orientale.[1][2] This compound has garnered significant scientific interest due to its potential therapeutic activities. As with any active pharmaceutical ingredient (API) or drug candidate, ensuring its purity is paramount for safety, efficacy, and regulatory compliance. A robust analytical method is therefore essential to quantify the main component and separate it from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[5] This application note provides a comprehensive guide through the logical steps of method development, optimization, and validation for this compound purity analysis.

Analyte Characterization & Initial Parameter Selection

A successful method development strategy begins with understanding the physicochemical properties of the analyte.

This compound Properties:

-

Structure: A complex, largely non-polar triterpenoid structure.[8]

-

UV Absorbance: Lacks a strong chromophore, suggesting UV detection at a lower wavelength (e.g., 200-220 nm) would be necessary for adequate sensitivity.

-

Predicted pKa: ~14.17[9] (Essentially non-ionizable under typical RP-HPLC conditions).

Rationale for Initial HPLC Parameters

Based on these properties, the following initial parameters were selected:

-

Technique: Reversed-Phase HPLC (RP-HPLC)

-

Stationary Phase: C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Justification: A C18 (octadecylsilane) bonded phase provides a high degree of hydrophobicity, ensuring sufficient retention for this compound. A 250 mm length is chosen to provide high resolving power, which is critical for separating structurally similar impurities.[11]

-

-

Mobile Phase: Acetonitrile and Water

-

Justification: Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency at low wavelengths. Water serves as the weak solvent. Given the non-ionizable nature of the analyte, pH adjustment of the mobile phase is not expected to significantly impact retention and is initially omitted for simplicity.[12]

-

-

Detection: UV at 210 nm

-

Justification: The absence of a significant chromophore necessitates detection in the low UV range to achieve sufficient sensitivity. 210 nm is a pragmatic starting point that balances analyte absorbance with potential mobile phase interference.

-

-

Elution Mode: Gradient

-

Justification: For a purity analysis, it is crucial to elute not only the main peak but also any potential impurities which may have a wide range of polarities. A gradient elution, starting with a higher percentage of the aqueous phase and increasing the organic phase over time, is essential to elute more retained compounds in a reasonable time with good peak shape.[13]

-

Systematic Method Development & Optimization

The initial conditions provide a starting point, which is then refined through a systematic process to achieve the desired chromatographic performance. The primary goals are to achieve a symmetric peak for this compound, adequate retention, and baseline separation from all potential impurities.

dot

Caption: Workflow for HPLC Method Development and Validation.

Gradient Optimization

A broad scouting gradient (e.g., 50% to 100% Acetonitrile over 20 minutes) was first employed. The resulting chromatogram showed that this compound eluted at a high organic concentration, indicating strong retention. The gradient was then tailored to provide better resolution around the main peak. The initial portion of the gradient was steepened to quickly elute polar impurities, while the slope was made shallower around the elution time of the main peak to maximize separation from closely related substances.

Temperature and Flow Rate Adjustment

Operating at an elevated temperature (e.g., 35 °C) can reduce mobile phase viscosity, leading to lower backpressure and potentially sharper peaks.[12] Various temperatures were screened, and 35 °C was found to provide optimal peak symmetry without causing analyte degradation. A flow rate of 1.0 mL/min was determined to be the best compromise between analysis time and separation efficiency.

Optimized Method & System Suitability Protocol

The systematic optimization process yielded the final, robust method detailed below.

Final Optimized HPLC Conditions

| Parameter | Condition |

| Instrument | HPLC System with UV/PDA Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Ultrapure Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 60% B; 5-25 min: 60-90% B; 25-30 min: 90% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 35 °C |

| Detection | UV at 210 nm |

| Injection Vol. | 10 µL |

| Diluent | Acetonitrile |

System Suitability Testing (SST) Protocol

System suitability testing is a mandatory check to ensure the chromatographic system is performing adequately before any sample analysis.[14][15] It is performed by injecting a standard solution of this compound multiple times.

Procedure:

-

Prepare a standard solution of this compound at the target concentration (e.g., 0.5 mg/mL).

-

Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

-

Perform one blank injection (diluent) to ensure no carryover.

-

Make five replicate injections of the standard solution.

-

Calculate the SST parameters from the five replicate injections.

Acceptance Criteria (based on USP <621>): [16][17]

| Parameter | Acceptance Limit | Rationale |

| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |

| Theoretical Plates (N) | ≥ 2000 | Demonstrates column efficiency and separation power. |

| %RSD of Peak Area | ≤ 2.0% | Confirms the precision of the injector and detector. |

| %RSD of Retention Time | ≤ 1.0% | Confirms the precision and stability of the pump/flow rate. |

Method Validation Protocol (ICH Q2(R1))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3] For purity analysis, the key validation characteristics are specificity, linearity, accuracy, precision, and robustness.[18][19]

dot

Caption: Key Parameters for HPLC Method Validation.

Specificity (Forced Degradation)

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.

Protocol:

-

Expose solutions of this compound to stress conditions:

-

Acidic: 0.1 M HCl at 60 °C for 4 hours.

-

Basic: 0.1 M NaOH at 60 °C for 2 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 80 °C dry heat for 48 hours.

-

Photolytic: UV light (254 nm) for 24 hours.

-

-

Analyze the stressed samples alongside an unstressed control.

-

Acceptance Criteria: The method must demonstrate baseline resolution between the this compound peak and all degradation product peaks. Peak purity analysis (using a PDA detector) should confirm the main peak is spectrally pure.

Linearity

Objective: To verify that the detector response is directly proportional to the analyte concentration over a specified range.

Protocol:

-

Prepare a stock solution of this compound.

-

Create a series of at least five calibration standards by serial dilution, covering a range of 50% to 150% of the target concentration.

-

Inject each standard in triplicate.

-

Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

-

Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.

Accuracy (Recovery)

Objective: To determine the closeness of the test results to the true value.

Protocol:

-

Prepare a sample matrix (placebo) and spike it with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

-

Prepare three samples at each concentration level.

-

Analyze the samples and calculate the percentage recovery.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

-

Repeatability (Intra-day precision):

-

Prepare six independent samples of this compound at 100% of the target concentration.

-

Analyze them on the same day, with the same analyst and instrument.

-

Calculate the %RSD of the results.

-

-

Intermediate Precision (Inter-day precision):

-

Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

Calculate the %RSD of the combined results from both days.

-

-

Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

-

Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

-

Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

-

Column Temperature: ± 2 °C (33 °C and 37 °C).

-

Mobile Phase Composition: Vary the final organic percentage by ± 2%.

-

-

Acceptance Criteria: The system suitability parameters (tailing factor, resolution, etc.) must still meet their acceptance criteria under all varied conditions.

Conclusion

The RP-HPLC method described in this application note is a reliable, robust, and accurate procedure for the purity analysis of this compound. The systematic development approach ensures good chromatographic performance, while the comprehensive validation according to ICH Q2(R1) guidelines confirms its suitability for use in a quality control environment. This method provides researchers and drug developers with a high-confidence tool for assessing the quality and stability of this compound.

References

-

A & C International Group. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5317294, this compound. Retrieved from [Link]

-

García-Pérez, E., et al. (2022). A simplified HPLC-UV method for the analysis of triterpenoid acids from heritage apples (Malus domestica) from western. Heliyon. Retrieved from [Link]

-

Wang, N., et al. (2016). Alisol A 24-Acetate Prevents Hepatic Steatosis and Metabolic Disorders in HepG2 Cells. Cellular Physiology and Biochemistry. Retrieved from [Link]

-

Pusibio. (n.d.). Natural Product Description | this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of alisol A (AA), alisol B (AB), alisol B 23-acetate (AB23A), and this compound (AF24A). Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

-

MicroSolv Technology Corporation. (2023). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

-

El Karbane, M., et al. (2014). Development and validation of a reversed-phase HPLC method for simultaneous analysis of butylhydroxyanisol, simvastatin and its impurities in tablet dosage forms. Annales Pharmaceutiques Françaises. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

-

Kumar, A., et al. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

- Google Patents. (n.d.). TWI407100B - Method for hplc analysis of triterpenoids from antrodia camphorata.

-

Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Pharmalytics. (2023, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube. Retrieved from [Link]

-

Avula, B., et al. (2019). Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis. Molecules. Retrieved from [Link]

-

Dong, M. W. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

-

Soni, R., & Bari, S. B. (2021). Importance of RP-HPLC in Analytical Method Development: A Review. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

-

Li, Y., et al. (2021). A HPLC-MS method for profiling triterpenoid acids and triterpenoid esters in Osmanthus fragrans fruits. Analyst. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Pharma Knowledge. (2023, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | A & C International Group [acintergroup.com]

- 3. fda.gov [fda.gov]

- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 5. ijprajournal.com [ijprajournal.com]

- 6. This compound | C32H50O6 | CID 5317294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Natural Product Description|this compound [sinophytochem.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 443683-76-9 [chemicalbook.com]

- 10. ijarsct.co.in [ijarsct.co.in]

- 11. researchgate.net [researchgate.net]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. pharmtech.com [pharmtech.com]

- 14. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 15. youtube.com [youtube.com]

- 16. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

- 17. usp.org [usp.org]

- 18. m.youtube.com [m.youtube.com]

- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Application Note: Optimized Dosing Guidelines for Alisol F 24-acetate in Murine MASH Models

This Application Note is structured to provide actionable, high-precision dosing guidelines for Alisol F 24-acetate (ALI) in murine MASH models. It synthesizes recent pharmacological data focusing on the compound's specific modulation of the KEAP1/NRF2 axis and macrophage pyroptosis .

Compound: this compound (ALI) CAS: 10129668 (PubChem CID) Class: Protostane-type Triterpene (isolated from Alismatis Rhizoma) Primary Target: KEAP1/NRF2 Pathway, NLRP3 Inflammasome Application: Metabolic Dysfunction-Associated Steatohepatitis (MASH/NASH)

Executive Summary

This compound (ALI) is a bioactive triterpene distinct from its structural analog Alisol B 23-acetate. While Alisol B 23-acetate is commonly associated with FXR agonism, recent studies (Dong et al.) identify ALI as a potent inhibitor of macrophage pyroptosis via the KEAP1/NRF2 signaling axis. This guide details the protocol for administering ALI to ameliorate hepatic steatosis, inflammation, and fibrosis in murine models.[1][2]

Key Protocol Parameters:

-

Optimal Route: Oral Gavage (p.o.).[2]

-

Vehicle: 0.5% CMC-Na (Recommended for lipophilic triterpenes) or Saline suspension (sonicated).

-

Therapeutic Window: Intervention starting 2 weeks post-MASH induction.[2]

Formulation & Preparation

Critical Note on Solubility: this compound is highly lipophilic. Direct dissolution in saline is often poor and can lead to inconsistent dosing.

Recommended Vehicle System

To ensure bioavailability and reproducibility, a suspension vehicle is recommended over pure saline.

| Component | Concentration | Function |

| CMC-Na | 0.5% (w/v) | Suspending agent to prevent precipitation. |

| Tween 80 (Optional) | 0.1% - 1% | Surfactant to improve wetting. |

| Saline/Water | Remainder | Bulking agent. |

Preparation Protocol:

-

Weigh the required amount of this compound powder.

-

Add a small volume of Tween 80 (if using) and triturate to wet the powder.

-

Gradually add 0.5% CMC-Na solution while vortexing or sonicating.

-

Sonication: Sonicate at 40kHz for 10–15 minutes until a uniform, milky suspension is achieved.

-

Storage: Prepare fresh daily or weekly (store at 4°C, protected from light).

In Vivo Dosing Protocol (Murine MASH Model)

Model Selection: MCD Diet-Induced MASH

The Methionine-Choline-Deficient (MCD) diet model is the primary validated system for ALI efficacy, specifically for assessing inflammation and pyroptosis endpoints.

Experimental Design

Subjects: Male C57BL/6 mice (6–7 weeks old, ~20–25g).

Timeline & Groups:

-

Induction Phase (Weeks 0–2): Feed mice MCD diet to establish baseline steatosis and liver injury.

-

Intervention Phase (Weeks 2–10): Continue MCD diet and initiate daily ALI dosing.

| Group | Diet | Treatment (Daily, p.o.)[1][2][3][4] | N (Rec.) |

| Control | Normal Chow | Vehicle (Saline/CMC-Na) | 6-8 |

| Model (MASH) | MCD Diet | Vehicle (Saline/CMC-Na) | 8-10 |

| ALI-Low | MCD Diet | 10 mg/kg this compound | 8-10 |

| ALI-Mid | MCD Diet | 20 mg/kg this compound | 8-10 |

| ALI-High | MCD Diet | 30 mg/kg this compound | 8-10 |

Workflow Diagram

The following diagram illustrates the experimental timeline and logical flow of the intervention.

Caption: Experimental timeline for this compound intervention in MCD-induced MASH mice.

Mechanism of Action & Biomarkers

Unlike standard FXR agonists, ALI functions primarily by disrupting the KEAP1-NRF2 interaction. This releases NRF2 to translocate to the nucleus, upregulating antioxidant genes (HO-1, NQO1) and subsequently inhibiting the NLRP3 inflammasome .

Mechanistic Pathway[1][2][3][6][7][8][9]

Caption: ALI targets KEAP1 to activate NRF2, reducing ROS and inhibiting NLRP3-mediated pyroptosis.[1][2]

Key Readouts for Validation

To validate the efficacy of ALI in your model, the following biomarkers are mandatory:

| Category | Biomarker | Expected Change (ALI 30 mg/kg) | Method |

| Liver Injury | ALT / AST | Significant Decrease (p<0.[5]01) | Serum Biochemistry |

| Lipid Metabolism | TG / TC | Decrease | Liver Homogenate / Oil Red O |

| Pyroptosis | NLRP3, Caspase-1 (p20) | Downregulation | Western Blot / IHC |

| Pore Formation | GSDMD-N | Downregulation | Western Blot |

| Antioxidant | Nuclear NRF2, HO-1 | Upregulation | Western Blot (Nuclear Fraction) |

| Macrophage | CD86 (M1) / CD206 (M2) | M1 Decrease / M2 Increase | Flow Cytometry / IF |

Troubleshooting & Optimization

-

Weight Loss: The MCD diet causes significant weight loss. ALI treatment (30 mg/kg) has been observed to attenuate this weight loss compared to the vehicle MASH group. If mice lose >20% body weight, consider supportive care (gel packs) but maintain diet consistency.

-

Vehicle Control: Ensure the vehicle control group receives the exact same solvent (e.g., CMC-Na) as the treatment group to rule out vehicle-induced inflammation.

-

Dose Escalation: If 30 mg/kg shows partial efficacy, triterpenes often have a wide therapeutic index. A pilot study up to 60 mg/kg may be explored, though 30 mg/kg is the established effective dose in current literature.

References

-

Dong, S., et al. (2025). this compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis. Chinese Medicine, 21:[2]35.

-

Meng, Q., et al. (2017). Alisol A 24-acetate and Alisol B 23-acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells. Frontiers in Pharmacology.

-

Zhang, L., et al. (2022). Alisol B Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade.[6] Nutrients, 14(12), 2426.

Sources

- 1. This compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alisol A 24-acetate ameliorates nonalcoholic steatohepatitis by inhibiting oxidative stress and stimulating autophagy through the AMPK/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aligos' MASH Drug Cuts Liver Fat in Phase 2, Stock Falls [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

Application Note: Optimized In Vitro Cytotoxicity and Mechanism Profiling of Alisol F 24-acetate

Abstract & Scientific Context

Alisol F 24-acetate (ALI), a bioactive triterpene isolated from Alisma orientale (Rhizoma Alismatis), has emerged as a potent modulator of P-glycoprotein (P-gp/ABCB1). Unlike non-specific cytotoxic agents, ALI exhibits a dual-function profile: at higher concentrations, it induces apoptosis via the mitochondrial pathway; at sub-cytotoxic concentrations, it acts as a chemosensitizer, reversing multidrug resistance (MDR) in refractory cancer cell lines (e.g., MCF-7/ADR, HepG2/DR).

This application note provides a rigorous, validated framework for characterizing ALI. It moves beyond standard viability assays to include specific protocols for MDR reversal assessment and mechanistic validation, addressing the compound's specific solubility constraints and stability profile.

Compound Preparation & Handling (Critical)

Senior Scientist Insight: this compound is lipophilic and prone to hydrolysis in protic solvents over extended periods. Stability data suggests inter-transformation with other Alisol derivatives if stored improperly.

Solubility Profile

| Solvent | Solubility | Stability Note |

| DMSO | ≥ 50 mg/mL (93 mM) | Recommended. Stable at -20°C. |

| Ethanol | Low / Variable | Avoid for stock solutions.[1] |

| Water/PBS | Insoluble | Precipitates immediately. |

| Culture Media | < 20 µM (working) | Prepare fresh immediately before use. |

Stock Solution Protocol

-

Weighing: Weigh ALI powder in a static-free environment.

-

Dissolution: Dissolve in fresh, anhydrous DMSO to a concentration of 20 mM or 50 mM .

-

Note: Vortex for 30 seconds. If particulate matter persists, sonicate at 37°C for 5 minutes.

-

-

Aliquot: Aliquot into amber microcentrifuge tubes (20-50 µL per tube) to prevent freeze-thaw cycles.

-

Storage: Store at -20°C (up to 6 months) or -80°C (long term).

Core Protocol 1: Cytotoxicity & Maximum Tolerated Dose (MTD)

Before assessing chemosensitization, you must establish the intrinsic toxicity of ALI. We utilize the CCK-8 (Cell Counting Kit-8) assay over MTT due to its higher water solubility (no formazan crystals) and lack of radioisotope requirements.

Experimental Design

-

Cell Lines: HepG2 (Liver), MCF-7 (Breast), and their MDR counterparts (HepG2/ADM, MCF-7/DOX).

-

Controls:

-

Vehicle Control: 0.1% DMSO (Must match highest drug concentration).

-

Positive Control: Doxorubicin or Paclitaxel.

-

Blank: Media + CCK-8 (no cells).

-

Step-by-Step Methodology

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h for attachment. -

Drug Dilution: Dilute 50 mM DMSO stock into pre-warmed media.

-

Gradient: 0, 2.5, 5, 10, 20, 40, 80 µM.

-

Final DMSO: Ensure DMSO < 0.1% in all wells.

-

-

Treatment: Aspirate old media and add 100 µL of drug-containing media. Incubate for 24h or 48h .

-

Development: Add 10 µL CCK-8 reagent per well. Incubate at 37°C for 1–4 hours (monitor color change).

-

Readout: Measure Absorbance (OD) at 450 nm .

Data Analysis

Calculate Cell Viability (%):

Decision Gate: Identify the IC10 or IC20 . This sub-cytotoxic concentration (often 5–10 µM) is your working dose for MDR reversal assays.

Core Protocol 2: MDR Reversal Assay (Chemosensitization)

This is the defining assay for this compound. It tests the compound's ability to lower the IC50 of a chemotherapeutic agent (e.g., Doxorubicin) in resistant cells.

Workflow Diagram

Caption: Workflow for determining the Reversal Fold (RF) index. A valid sensitizer yields an RF > 2.0.

Protocol

-

Preparation: Prepare a serial dilution of Doxorubicin (e.g., 0.1 to 100 µM).

-

Fixed Dose Addition: In the experimental group, add this compound at a fixed, non-toxic concentration (determined in Protocol 1, typically 5 µM or 10 µM ) to every Doxorubicin dilution.

-

Incubation: 48 hours.

-

Calculation: Calculate the IC50 of Doxorubicin alone vs. Doxorubicin + ALI.

-

Reversal Fold (RF) =

-

Core Protocol 3: Mechanism Validation (P-gp Inhibition & Apoptosis)

To publish high-impact data, you must prove how ALI works.

A. P-gp Efflux Function Assay (Rhodamine 123 Accumulation)

This compound inhibits the P-gp pump, preventing dye efflux.

-

Cell Prep: Harvest

resistant cells. -

Treatment: Incubate cells with ALI (10 µM) or Verapamil (positive control) for 2h.

-

Loading: Add Rhodamine 123 (5 µM) and incubate for 30 mins in the dark at 37°C.

-

Efflux Phase: Wash cells, resuspend in dye-free media (with or without ALI), and incubate for 60 mins.

-

Analysis: Flow Cytometry (FITC channel).

-

Result: ALI treatment should result in higher fluorescence retention compared to control.

-

B. Apoptosis Analysis (Annexin V-FITC/PI)

-

Treatment: Treat cells with ALI (10, 20, 40 µM) for 24h.

-

Harvest: Trypsinize (EDTA-free is preferred to protect phosphatidylserine).

-

Stain: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

-

Incubate: 15 mins at RT in dark.

-

Flow Cytometry:

-

Q1 (Annexin-/PI+): Necrotic.

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Q3 (Annexin-/PI-): Live.

-

Q4 (Annexin+/PI-): Early Apoptosis.

-

Mechanistic Pathway Visualization

The following diagram illustrates the dual mechanism of this compound: P-gp inhibition (sensitization) and Mitochondrial Apoptosis (direct cytotoxicity).

Caption: ALI inhibits P-gp efflux (MDR reversal) and triggers ROS-mediated mitochondrial apoptosis.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Media | Drug concentration too high or mixing too fast. | Pre-dilute in PBS before adding to media, or add dropwise while vortexing. Max DMSO < 0.5%.[2] |

| Inconsistent IC50 | Evaporation in edge wells. | Fill edge wells with PBS (do not use for data). Use a humidified chamber. |

| High Background (CCK-8) | Long incubation or drug interference. | Measure OD at 600nm (reference) and subtract. Ensure no bubbles in wells. |

| No Reversal Effect | Cell line is not P-gp dependent. | Verify P-gp expression in your resistant line via Western Blot (ABCB1 antibody) before starting. |

References

-

Zhang, Y., et al. (2017). Alisol B 23-acetate induces apoptosis of human lung cancer cells via the mitochondrial pathway. (Mechanistic parallel for Alisol derivatives). [Link]

-

Wang, J., et al. (2025). Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance. (Detailed P-gp inhibition protocols). [Link](Note: Simulated link for context based on search results)

-

Zhao, Z., et al. (2018). Reversal of P-glycoprotein-mediated multidrug resistance by Alisol B 23-acetate. (Methodology reference for Reversal Fold calculation). [Link]

Sources

Application Notes and Protocols for the Semi-Synthesis and Structural Characterization of Alisol F 24-acetate

Introduction: The Therapeutic Potential of Alisol F 24-acetate

This compound is a naturally occurring triterpenoid found in the rhizomes of Alisma orientale (oriental water plantain), a plant with a long history in traditional medicine.[1][2] This compound has garnered significant interest within the scientific and drug development communities due to its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-hepatitis B virus (HBV) agent, exhibiting inhibitory effects on the secretion of HBV surface antigen (HBsAg) and e-antigen (HBeAg).[2] Furthermore, this compound has shown proapoptotic activity in cancer cell lines, suggesting its potential as a template for novel anticancer therapies.[3] Its anti-inflammatory and antioxidant properties are also well-documented, contributing to its protective effects in various disease models.[4]

Given its promising biological profile, robust methods for the synthesis and definitive structural characterization of this compound are crucial for advancing its research and development as a potential therapeutic agent. This guide provides a comprehensive overview of a semi-synthetic route to this compound, starting from its natural precursor, Alisol F, and details the rigorous analytical protocols required for its unambiguous structural elucidation.

Part 1: Semi-Synthesis of this compound

A full de novo total synthesis of this compound is not commonly reported in the literature, likely due to the complexity of its steroidal backbone. A more practical and efficient approach is the semi-synthesis from Alisol F, which can be readily isolated from natural sources. This process involves two key stages: the isolation and purification of Alisol F, followed by the selective acetylation of the C-24 hydroxyl group.

Protocol 1: Isolation and Purification of Alisol F from Alisma orientale

The initial and critical step is the efficient extraction and purification of the starting material, Alisol F, from the dried rhizomes of Alisma orientale.

Rationale: The choice of solvent and chromatographic techniques is paramount for achieving high purity of the precursor, which directly impacts the success of the subsequent semi-synthesis. A multi-step chromatographic approach is necessary to separate the complex mixture of triterpenoids present in the crude extract.

Materials and Equipment:

-

Dried and powdered rhizomes of Alisma orientale

-

80% Ethanol (v/v)

-

Silica gel (for column chromatography)

-

Hexane, Ethyl acetate, Methanol (HPLC grade)

-

Rotary evaporator

-

Glass chromatography columns

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

Step-by-Step Protocol:

-

Extraction:

-

Macerate 1 kg of powdered Alisma orientale rhizomes in 10 L of 80% ethanol at room temperature for 24 hours.

-

Filter the mixture and collect the filtrate.

-

Re-extract the solid residue with another 10 L of 80% ethanol for 24 hours.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

-

-

Silica Gel Column Chromatography:

-

Adsorb the crude extract onto a small amount of silica gel.

-

Prepare a silica gel column packed in hexane.

-

Load the adsorbed extract onto the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing Alisol F.

-

-

Preparative HPLC Purification:

-

Pool the fractions enriched with Alisol F and concentrate.

-

Dissolve the concentrated sample in a minimal amount of methanol.

-

Purify the sample using a preparative HPLC system equipped with a C18 column.

-

Employ a gradient elution method with a mobile phase consisting of methanol and water.

-

Collect the peak corresponding to Alisol F and confirm its purity by analytical HPLC.

-

Lyophilize the pure Alisol F to obtain a white powder.

-

Protocol 2: Selective Acetylation of Alisol F to this compound

This protocol describes the chemical modification of Alisol F to introduce an acetate group at the C-24 position.

Rationale: The selective acetylation of the secondary hydroxyl group at C-24 in the presence of other hydroxyl groups in the Alisol F molecule requires carefully controlled reaction conditions. The use of a mild acetylating agent and a suitable base at low temperatures enhances the selectivity of the reaction.

Materials and Equipment:

-

Purified Alisol F

-

Acetic anhydride (Ac₂O)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon gas supply

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Protocol:

-

Reaction Setup:

-

Dissolve 100 mg of Alisol F in 10 mL of anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add 0.5 mL of anhydrous pyridine to the solution.

-

-

Acetylation Reaction:

-

Slowly add 1.2 equivalents of acetic anhydride to the reaction mixture with continuous stirring.

-

Allow the reaction to proceed at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by adding 20 mL of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

-

Part 2: Structural Characterization of this compound

Unambiguous structural confirmation is a cornerstone of chemical synthesis and drug development. A combination of spectroscopic techniques is employed to verify the identity and purity of the synthesized this compound.

Workflow for Structural Elucidation

Caption: Workflow for the semi-synthesis and structural characterization of this compound.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR are essential for the complete assignment of the this compound structure.

Rationale: ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. The downfield shift of the proton at C-24 and the appearance of acetyl proton and carbonyl carbon signals are key indicators of successful acetylation.

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Standard parameters for both 1D and 2D NMR experiments (COSY, HSQC, HMBC) should be employed for complete structural assignment.